4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
Overview
Description
4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5220(2),?]UNDEC-8-ENE-3,5-DIONE is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common method involves the use of 4-iodobenzyl bromide as a starting material . The reaction conditions often require the presence of a palladium catalyst and specific bases to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzyl group can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as cesium acetate, and alkynes for cyclization reactions . The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield polycyclic fused heterocycles .
Scientific Research Applications
4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE involves its interaction with molecular targets in biological systems. The iodine atom in the benzyl group can form halogen bonds with target molecules, influencing their activity. The tricyclic structure of the compound allows it to fit into specific binding sites, modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzyl bromide: A simpler compound with similar reactivity but lacking the tricyclic structure.
Polycyclic indole derivatives: Compounds with similar polycyclic structures but different functional groups and biological activities.
Uniqueness
The uniqueness of 4-[(4-IODOPHENYL)METHYL]-4-AZATRICYCLO[5220(2),?]UNDEC-8-ENE-3,5-DIONE lies in its combination of a tricyclic core with an iodine-substituted benzyl group
Properties
IUPAC Name |
4-[(4-iodophenyl)methyl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO2/c18-13-7-1-10(2-8-13)9-19-16(20)14-11-3-4-12(6-5-11)15(14)17(19)21/h1-4,7-8,11-12,14-15H,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDCLHKPZZFZSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CC4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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